Ethyl 5-propoxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol or another suitable solvent . The general synthetic route can be summarized as follows:
Formation of pyrazole ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.
Introduction of propoxy group: The propoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-propoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications .
Properties
CAS No. |
1344687-43-9 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-propoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-14-8-6-7(10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
IBJIABOVWQDMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=C1)C(=O)OCC |
Origin of Product |
United States |
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